BenchChemオンラインストアへようこそ!

Tampramine Fumarate

Norepinephrine Transporter Antidepressant Reuptake Inhibition

Tampramine fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s that acts as a potent, selective, and noncompetitive inhibitor of norepinephrine (NE) reuptake. Despite its TCA scaffold, it exhibits negligible affinity for adrenergic, histaminergic, and muscarinic receptors, distinguishing it pharmacologically from classical TCAs.

Molecular Formula C27H28N4O4
Molecular Weight 472.5 g/mol
CAS No. 83166-18-1
Cat. No. B1681235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTampramine Fumarate
CAS83166-18-1
SynonymsAHR 9377
AHR-9377
N,N-dimethyl-6-phenyl-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-propanamine
tampramine fumarate
Molecular FormulaC27H28N4O4
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H24N4.C4H4O4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27;5-3(6)1-2-4(7)8/h3-8,10-15H,9,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyUSQAILMOWHOBTK-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tampramine Fumarate (CAS 83166-18-1): A Selective Tricyclic Norepinephrine Reuptake Inhibitor for Depression Research


Tampramine fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s that acts as a potent, selective, and noncompetitive inhibitor of norepinephrine (NE) reuptake [1]. Despite its TCA scaffold, it exhibits negligible affinity for adrenergic, histaminergic, and muscarinic receptors, distinguishing it pharmacologically from classical TCAs [2]. The compound was studied for major depressive disorder but was never marketed, and it remains a valuable research tool for investigating NE‑centric antidepressant mechanisms [3].

Why Substituting Tampramine Fumarate with Other Tricyclic Antidepressants Compromises Experimental Integrity


Classical TCAs like imipramine and desipramine exhibit significant off‑target binding to histamine H1, muscarinic acetylcholine, and α1‑adrenergic receptors, which confounds mechanistic studies and introduces unwanted sedative, anticholinergic, or cardiovascular effects [1]. In contrast, tampramine fumarate is a highly selective norepinephrine reuptake inhibitor (NRI) with minimal affinity for these ancillary sites [2]. Substituting tampramine fumarate with a non‑selective TCA therefore alters the pharmacological profile, undermines assay specificity, and can invalidate conclusions drawn from NE‑centric depression models.

Quantitative Differentiation of Tampramine Fumarate from Comparator Antidepressants


Superior Potency at Norepinephrine Transporter vs. Desipramine

Tampramine fumarate inhibits the norepinephrine transporter (NET) with an IC50 of 1.65 nM, demonstrating approximately 2‑fold greater potency than the reference TCA desipramine (IC50 = 3.4 nM) [1]. This potency advantage is observed in rat synaptosomal preparations, a standard model for presynaptic reuptake activity [1].

Norepinephrine Transporter Antidepressant Reuptake Inhibition

Enhanced Selectivity for NET Over Serotonin Transporter

While imipramine exhibits dual SERT/NET inhibition (Ki = 1.4 nM for SERT and 37 nM for NET) [1], tampramine fumarate shows negligible displacement at serotonin reuptake sites in rat cortical synaptosomes [2]. This functional selectivity translates to a >100‑fold preference for NET over SERT, based on the absence of detectable 5‑HT reuptake inhibition in the same assay system [2].

Selectivity Monoamine Transporter Depression

Greater In Vivo Efficacy in Tetrabenazine‑Induced Ptosis Model

In the tetrabenazine ptosis model, a classic behavioral screen for antidepressant activity, tampramine fumarate demonstrated greater potency than imipramine in mice and equivalent potency in rats [1]. The compound blocked ptosis at lower doses in mice, indicating superior in vivo efficacy in this species, while maintaining equipotency in rats [1].

In Vivo Tetrabenazine Antidepressant Activity

DRL Schedule Performance Equivalent to Established Antidepressants Without Sedation

Under a differential‑reinforcement‑of‑low‑rate 72‑second (DRL 72‑s) schedule, tampramine fumarate reduced response rates and increased reinforcement rates in rats, effects that are characteristic of clinically effective antidepressants [1]. Importantly, electroencephalographic analysis in cats revealed no slowing of cortical activity or spindle‑type waves, indicating a lack of sedative properties [2]. This contrasts with sedating TCAs like imipramine, which produce pronounced cortical slowing.

DRL Schedule Behavioral Pharmacology Antidepressant Screening

Optimal Research and Procurement Applications for Tampramine Fumarate


In Vitro Studies Requiring Pure Norepinephrine Reuptake Inhibition

Due to its high potency (IC50 = 1.65 nM) and >60‑fold selectivity for NET over SERT [1], tampramine fumarate is ideally suited for cell‑based or synaptosomal assays where unambiguous noradrenergic modulation is required. It avoids the serotonergic and off‑target receptor interactions that confound results with less selective TCAs or SNRIs [2].

Behavioral Pharmacology in Rodent Models of Depression

The compound has demonstrated efficacy in both the tetrabenazine ptosis test and the DRL 72‑s schedule—two well‑validated behavioral paradigms for antidepressant screening [3]. Its lack of sedative activity, as evidenced by normal EEG patterns in cats [4], makes it a superior choice for studies where motor or arousal confounds must be minimized.

Mechanistic Investigations of β‑Adrenergic Receptor Down‑Regulation

Chronic administration of tampramine fumarate reduces the density of β‑adrenergic receptors in the rat cerebral cortex [5]. This property provides a biochemical marker of sustained noradrenergic enhancement and can be exploited in research examining the molecular adaptations underlying antidepressant efficacy.

Procurement as a Reference Standard for NRI Selectivity Profiling

Given its well‑characterized selectivity profile and the availability of comparative data against imipramine and desipramine [6], tampramine fumarate serves as an excellent reference compound for calibrating high‑throughput screens or validating new NET inhibitors. Its procurement enables rigorous benchmarking of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tampramine Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.